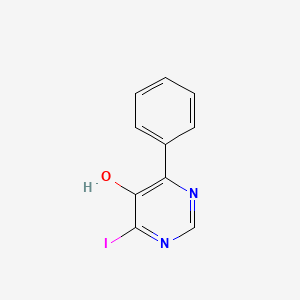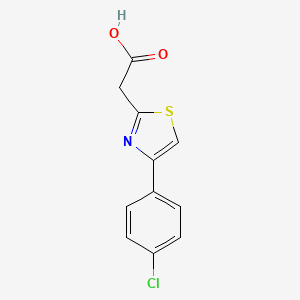![molecular formula C19H29N5O4 B12115299 Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylphenylalanylarginine ethyl ester is a synthetic compound with the molecular formula C19H29N5O4 and a molecular weight of 391.46 g/mol This compound is a derivative of the amino acids phenylalanine and arginine, modified with an acetyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylphenylalanylarginine ethyl ester typically involves the reaction of N-acetyl-L-phenylalanine with L-arginine ethyl ester in an organic solvent. The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the ester bond . The reaction conditions usually include moderate temperatures and the use of a solvent like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of N-Acetylphenylalanylarginine ethyl ester can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylphenylalanylarginine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of N-acetylphenylalanylarginine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Substitution: The acetyl and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: N-acetylphenylalanylarginine and ethanol.
Oxidation: Oxidized derivatives of the phenylalanine and arginine moieties.
Reduction: Reduced derivatives of the phenylalanine and arginine moieties.
Aplicaciones Científicas De Investigación
N-Acetylphenylalanylarginine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein synthesis and modification, as well as its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-Acetylphenylalanylarginine ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biochemical processes, ultimately affecting various physiological functions.
Comparación Con Compuestos Similares
N-Acetylphenylalanylarginine ethyl ester can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine ethyl ester: Similar in structure but lacks the arginine moiety, resulting in different biochemical properties and applications.
N-Acetyl-L-tryptophan methyl ester: Contains a tryptophan moiety instead of phenylalanine and arginine, leading to distinct interactions with biological targets.
L-Phenylalanine ethyl ester hydrochloride: Lacks the acetyl group, which affects its reactivity and stability.
Propiedades
IUPAC Name |
ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4/c1-3-28-18(27)15(10-7-11-22-19(20)21)24-17(26)16(23-13(2)25)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-12H2,1-2H3,(H,23,25)(H,24,26)(H4,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLWYIGLJFSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)

![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)






![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)


